REACTION_CXSMILES
|
[Li+].[I-].Cl[C:4]1[CH:5]=[C:6]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16](COC3C=CC4C(=O)N(C5CCCC5)SC=4C=3)[CH:15]=2)[CH:7]=[CH:8][C:9]=1[C:10]([O:12]C)=[O:11].O>N1C=CC=CC=1>[C:6]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:5]=[CH:4][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.042 g
|
Type
|
reactant
|
Smiles
|
[Li+].[I-]
|
Name
|
methyl 3-chloro-3′-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylate
|
Quantity
|
0.158 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1C(=O)OC)C1=CC(=CC=C1)COC1=CC2=C(C(N(S2)C2CCCC2)=O)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Excess solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The product was purified by HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 110.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |